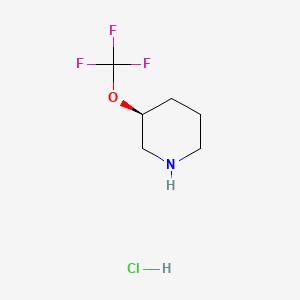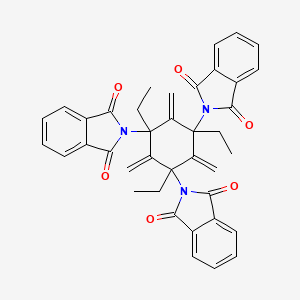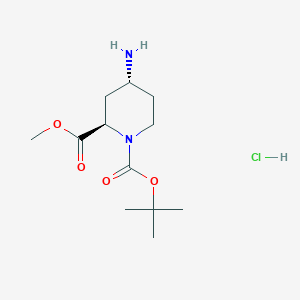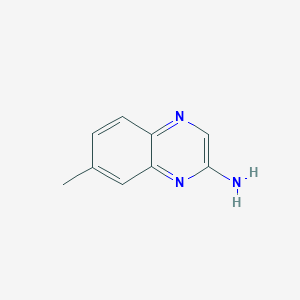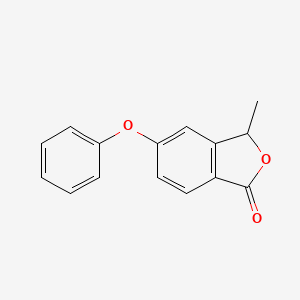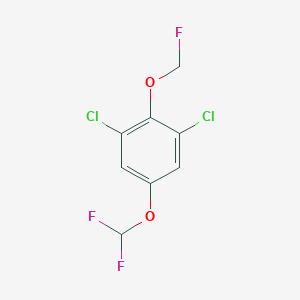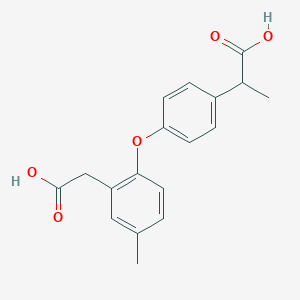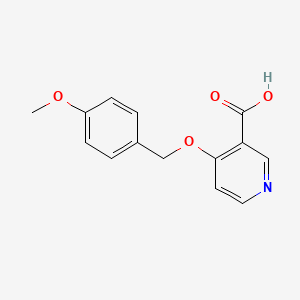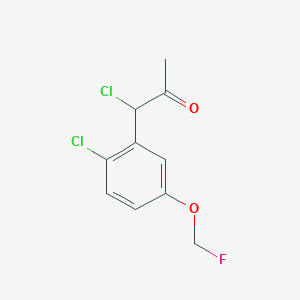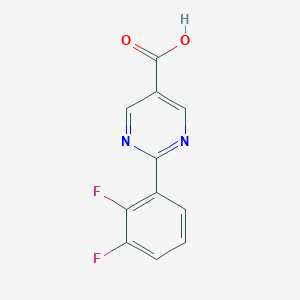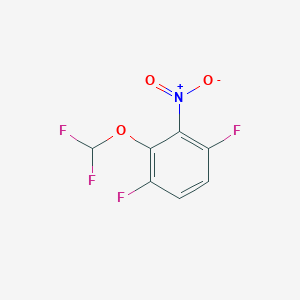
1-(4-Amino-3-iodophenyl)-1-bromopropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Amino-3-iodophenyl)-1-bromopropan-2-one is an organic compound with a unique structure that includes an amino group, an iodine atom, and a bromopropanone moiety
Análisis De Reacciones Químicas
1-(4-Amino-3-iodophenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromopropanone moiety to alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Amino-3-iodophenyl)-1-bromopropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biochemical pathways and interactions.
Mecanismo De Acción
The mechanism by which 1-(4-Amino-3-iodophenyl)-1-bromopropan-2-one exerts its effects involves its interaction with specific molecular targets. The iodine and bromine atoms in the compound may facilitate binding to certain enzymes or receptors, influencing biochemical pathways. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its molecular targets and pathways .
Comparación Con Compuestos Similares
1-(4-Amino-3-iodophenyl)-1-bromopropan-2-one can be compared with other similar compounds, such as:
1-(4-Amino-3-iodophenyl)ethanone: Lacks the bromopropanone moiety, making it less reactive in certain substitution reactions.
2-(4-Amino-3-iodophenyl)ethylamine: Contains an ethylamine group instead of a bromopropanone moiety, leading to different biochemical interactions.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.
Propiedades
Fórmula molecular |
C9H9BrINO |
|---|---|
Peso molecular |
353.98 g/mol |
Nombre IUPAC |
1-(4-amino-3-iodophenyl)-1-bromopropan-2-one |
InChI |
InChI=1S/C9H9BrINO/c1-5(13)9(10)6-2-3-8(12)7(11)4-6/h2-4,9H,12H2,1H3 |
Clave InChI |
ZKXPRONSIJUAIB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=CC(=C(C=C1)N)I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


